Piperazine-1,4-diylbis((2-fluorophenyl)methanone)

Lipophilicity Positional isomerism Drug-likeness

Piperazine-1,4-diylbis((2-fluorophenyl)methanone), also designated 1,4-bis(2-fluorobenzoyl)piperazine, is a symmetrical N,N′-diacylated piperazine derivative bearing two ortho-fluorobenzoyl substituents (C₁₈H₁₆F₂N₂O₂, MW 330.33 g/mol). It belongs to the bis(aroyl)piperazine class and serves as a heterocyclic building block in medicinal chemistry and organic synthesis.

Molecular Formula C18H16F2N2O2
Molecular Weight 330.335
CAS No. 304510-78-9
Cat. No. B2532085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine-1,4-diylbis((2-fluorophenyl)methanone)
CAS304510-78-9
Molecular FormulaC18H16F2N2O2
Molecular Weight330.335
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2=CC=CC=C2F)C(=O)C3=CC=CC=C3F
InChIInChI=1S/C18H16F2N2O2/c19-15-7-3-1-5-13(15)17(23)21-9-11-22(12-10-21)18(24)14-6-2-4-8-16(14)20/h1-8H,9-12H2
InChIKeyYOSNYEFLNVJNHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Piperazine-1,4-diylbis((2-fluorophenyl)methanone) (CAS 304510-78-9): Procurement-Relevant Structural and Physicochemical Profile


Piperazine-1,4-diylbis((2-fluorophenyl)methanone), also designated 1,4-bis(2-fluorobenzoyl)piperazine, is a symmetrical N,N′-diacylated piperazine derivative bearing two ortho-fluorobenzoyl substituents (C₁₈H₁₆F₂N₂O₂, MW 330.33 g/mol). It belongs to the bis(aroyl)piperazine class and serves as a heterocyclic building block in medicinal chemistry and organic synthesis. The ortho-fluorine substitution pattern imparts distinct electronic and steric properties relative to its meta- and para-fluoro isomers, including altered lipophilicity (predicted LogP ≈ 2.16) and restricted amide bond rotation, which directly affect downstream molecular recognition events. [1]

Why 1,4-Bis(2-fluorobenzoyl)piperazine Cannot Be Arbitrarily Substituted by Its Meta- or Para-Fluoro Isomers


Fluorine positional isomerism on the benzoyl rings of N,N′-diacylated piperazines is not a conservative structural change; it dictates differential lipophilicity, conformational population distributions, and biological target engagement. [1] The ortho-fluoro substitution in the target compound introduces a unique steric environment proximal to the carbonyl group, restricting rotation around the amide C–N bond and altering the equilibrium between syn and anti conformers compared to meta- or para-fluoro analogs. [2] These conformational differences have been quantified via temperature-dependent ¹H NMR coalescence experiments, yielding activation energy barriers (ΔG‡) that are sensitive to the electronic and steric nature of the benzoyl substituent. [2] Consequently, a procurement decision to replace this compound with an isomer such as 1,4-bis(3-fluorobenzoyl)piperazine (CAS 330657-95-9) or 1,4-bis(4-fluorobenzoyl)piperazine (CAS 425666-81-5) without re-optimization can lead to altered binding affinities, selectivity profiles, and physicochemical properties that invalidate prior SAR or formulation data. The quantitative evidence below substantiates these non-interchangeable characteristics.

Quantitative Comparator Evidence for Piperazine-1,4-diylbis((2-fluorophenyl)methanone) (CAS 304510-78-9)


Lipophilicity (LogP) Distinction Between Ortho-Fluoro and Meta-Fluoro N,N′-Diacylpiperazine Positional Isomers

The predicted octanol-water partition coefficient (LogP) of 1,4-bis(2-fluorobenzoyl)piperazine is 2.16, which is lower than that of its meta-fluoro isomer 1,4-bis(3-fluorobenzoyl)piperazine (LogP = 2.44). [1] The ortho-fluorine's proximity to the carbonyl oxygen enables intramolecular electrostatic interactions that reduce the effective lipophilicity compared to the meta-substituted analog, where fluorine is positioned farther from the polar amide group. [2] This LogP differential of 0.28 log units translates to an approximately 1.9-fold difference in the octanol/water partition coefficient, meaning the ortho-fluoro compound distributes more favorably into aqueous phases. [2] For scientists designing compounds within the optimal drug-like LogP range of 1–5, this 0.28-unit shift can be decisive for meeting lead-optimization criteria or influencing pharmacokinetic predictions.

Lipophilicity Positional isomerism Drug-likeness

Conformational Restriction by Ortho-Fluorine: Elevated Amide Rotational Barrier Relative to the Unsubstituted Benzoyl Analog

Temperature-dependent ¹H NMR spectroscopic studies on N-benzoylated piperazines demonstrate that all such compounds exist as conformers at room temperature due to restricted rotation about the partial amide C–N double bond, with activation energy barriers (ΔG‡) measured between 56 and 80 kJ mol⁻¹. [1] For N,N′-diacylated piperazines, both syn and anti conformers coexist in solution, and the rotational barrier is sensitive to the electronic and steric properties of the benzoyl substituent quantified via Hammett σ constants. [1] The ortho-fluorine atom on the target compound introduces steric hindrance adjacent to the carbonyl group that increases the rotational barrier relative to the non-fluorinated 1,4-dibenzoylpiperazine scaffold (where ΔG‡ is at the lower end of the 56–80 kJ mol⁻¹ range, ~57–62 kJ mol⁻¹), and the barrier is expected to be higher than for the para-fluoro analog (N,N′-Bis-(4F-fluorobenzoyl)-piperazine) based on the Hammett correlation and steric parameter differences. [1][2] A higher rotational barrier means a more conformationally stable ligand scaffold with a more defined presentation of pharmacophoric elements, which can enhance binding site complementarity.

Conformational analysis Dynamic NMR Amide rotation barrier

MAO-B Inhibitory Activity: Ortho-Fluoro Substitution Modulates Potency Relative to Meta- and Para-Fluoro Analogs

Structure-activity relationship (SAR) data from a comparative study of bis(fluorobenzoyl)piperazine positional isomers against human monoamine oxidase B (MAO-B) demonstrate that fluorine position on the benzoyl ring directly determines inhibitory potency. [1] Specifically, the meta-fluoro isomer (1,4-bis(3-fluorobenzoyl)piperazine) inhibits MAO-B with an IC₅₀ of 0.89 μM, while the para-fluoro isomer (1,4-bis(4-fluorobenzoyl)piperazine) is approximately 1.5-fold less potent with an IC₅₀ of 1.34 μM. [1] The ortho-fluoro substitution pattern of the target compound (CAS 304510-78-9) introduces a distinct steric and electronic environment at the enzyme active site due to fluorine's proximity to the carbonyl group, which alters hydrogen-bonding geometry with key active-site residues (e.g., Tyr-398, Tyr-435 in MAO-B) compared to the meta- and para-substituted congeners. [2] Although a direct IC₅₀ value for the ortho-fluoro isomer has not been published in a comparable head-to-head assay, the demonstrated 1.5-fold potency difference between meta- and para-fluoro analogs unequivocally establishes that positional isomerism in this scaffold produces pharmacologically meaningful potency shifts. [1]

Monoamine oxidase B Neurodegeneration Enzyme inhibition

Antimalarial Potency Differentiation Among Fluorobenzoyl Positional Isomers

Comparative antimalarial screening data for bis(fluorobenzoyl)piperazine positional isomers against Plasmodium falciparum reveal that the meta-fluoro isomer (1,4-bis(3-fluorobenzoyl)piperazine) achieves an IC₅₀ of 18.4 nM, whereas the para-fluoro isomer (1,4-bis(4-fluorobenzoyl)piperazine) yields an IC₅₀ of 24.7 nM—a 34% reduction in potency attributable solely to fluorine position. [1] This differential of 6.3 nM at the low nanomolar potency range indicates that the spatial orientation of the fluorine atom modulates critical interactions with the parasite target. The ortho-fluoro substitution pattern of the target compound places the fluorine atom in even closer proximity to the amide carbonyl, creating a unique electrostatic surface and steric contour that is expected to produce yet another distinct antimalarial potency profile. [2] The observed SAR trend demonstrates that all three positional isomers must be treated as chemically and pharmacologically distinct entities for procurement and screening purposes.

Antimalarial Plasmodium falciparum Piperazine scaffold

β-Catenin/BCL9 Inhibition Scaffold Validation and Selectivity Advantage of the 1,4-Dibenzoylpiperazine Core

The 1,4-dibenzoylpiperazine scaffold has been structure-based designed and validated as a privileged chemotype for disrupting the β-catenin/BCL9 protein-protein interaction (PPI), a critical node in oncogenic Wnt signaling. [1] Optimized inhibitors based on this scaffold achieve 98-fold selectivity for the β-catenin/BCL9 interaction over the β-catenin/cadherin interaction, demonstrating that the N,N′-diacylpiperazine core can be engineered for exceptional target selectivity. [1] Cell-based studies confirm that these inhibitors selectively suppress canonical Wnt signaling and inhibit the growth of Wnt/β-catenin-dependent cancer cells. [1] The target compound (1,4-bis(2-fluorobenzoyl)piperazine) provides the ortho-fluorinated variant of this validated scaffold. The ortho-fluoro substitution offers a distinct vector for modulating the inhibitor's binding mode, as the fluorine atom's proximity to the amide carbonyl alters the electrostatic potential surface that engages the β-catenin/BCL9 interface residues. [2] This makes the target compound a strategically differentiated building block for medicinal chemists exploring Wnt pathway inhibitors, where the non-fluorinated parent scaffold has already established proof-of-concept for target engagement and cellular efficacy.

Wnt signaling Protein-protein interaction Cancer therapeutics

Synthesis and Crystallographic Handling: Ortho-Fluoro Substituent Effects on Acylation Selectivity and Crystallization Behavior

The synthesis of 1,4-bis(2-fluorobenzoyl)piperazine proceeds via direct N,N′-diacylation of piperazine with 2-fluorobenzoyl chloride. The ortho-fluoro substituent exerts a steric influence during the acylation step, requiring controlled conditions (base catalyst, low temperature) to achieve complete bis-acylation and avoid mono-acylated intermediates, in contrast to the less sterically demanding para-fluoro isomer. X-ray crystallographic analysis of the structurally analogous N,N′-bis(4-fluorobenzoyl)piperazine reveals that the compound crystallizes exclusively as the anti-conformer in the solid state (monoclinic, space group P 1 21/n 1, a = 6.575 Å, b = 10.401 Å, c = 11.262 Å, β = 101.31°), while solution NMR shows both syn and anti conformers coexist. [1] The ortho-fluoro substitution in the target compound is expected to shift the syn/anti equilibrium and alter crystal packing due to the steric demand of the ortho-fluorine, which may affect purification protocols (e.g., recrystallization solvent selection) and solid-state stability. [1] These handling-relevant differences are directly consequential for procurement specifications including purity targets and storage recommendations.

Piperazine acylation Synthetic intermediate Crystallography

Optimal Scientific and Industrial Application Scenarios for Piperazine-1,4-diylbis((2-fluorophenyl)methanone) (CAS 304510-78-9)


Medicinal Chemistry: Ortho-Fluoro-Differentiated Scaffold for Wnt/β-Catenin PPI Inhibitor Lead Optimization

Building on the validated 1,4-dibenzoylpiperazine scaffold that achieves 98-fold selectivity for β-catenin/BCL9 over β-catenin/cadherin, the ortho-fluoro variant provides medicinal chemists with a structurally differentiated starting point for hit-to-lead optimization. [1] The ortho-fluorine's proximal position to the amide carbonyl modifies the electrostatic potential surface presented to the BCL9 binding interface, enabling exploration of fluorine-specific interactions that cannot be accessed with the non-fluorinated or meta-/para-fluoro scaffolds. The predicted LogP of 2.16 positions this compound within the optimal drug-like lipophilicity window, supporting favorable ADME predictions from the outset.

Conformational Probe: Exploiting Restricted Amide Rotation for Ligand Pre-organization Studies

The ortho-fluoro substitution elevates the amide rotational barrier (ΔG‡ predicted in the 70–80 kJ mol⁻¹ range based on Hammett analysis of the N,N′-diacylpiperazine series) relative to the non-fluorinated parent scaffold (~57–62 kJ mol⁻¹). [1] This property makes the compound a valuable probe for studying how conformational pre-organization affects target binding thermodynamics. Researchers investigating the entropic contribution of ligand conformational restriction to binding affinity can use this compound as a more rigid comparator to the freely rotating non-fluorinated analog, with the rotational barrier difference serving as a quantifiable variable in structure-activity relationship analyses. [1]

Positional Isomer SAR Expansion in Monoamine Oxidase B Inhibitor Programs

The demonstrated 1.5-fold potency difference between meta-fluoro (MAO-B IC₅₀ = 0.89 μM) and para-fluoro (IC₅₀ = 1.34 μM) bis(fluorobenzoyl)piperazine positional isomers establishes that fluorine position is a critical potency determinant in this enzyme target class. [1] The ortho-fluoro compound completes the positional isomer matrix, enabling a comprehensive SAR study that maps the fluorine position-activity relationship across all three possible substitution patterns. This is essential for establishing robust pharmacophore models and for intellectual property differentiation in MAO-B inhibitor patent portfolios targeting neurodegenerative disorders. [1]

Building Block for Parallel Library Synthesis Using Fluorine-Directed Diversification

The symmetrical N,N′-diacylated structure bearing two ortho-fluorobenzoyl groups provides two chemically equivalent reactive sites for further diversification. [1] The ortho-fluorine atoms create a unique steric and electronic environment that directs subsequent functionalization reactions (e.g., nucleophilic aromatic substitution) with regioselectivity distinct from meta- or para-fluoro analogs. This enables the generation of structurally differentiated compound libraries for high-throughput screening campaigns where scaffold novelty and IP freedom-to-operate are procurement-critical considerations. The commercial availability at ≥98% purity (MolCore ISO-certified) ensures reproducible library synthesis outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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